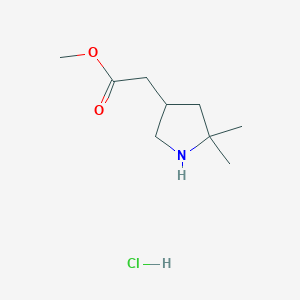

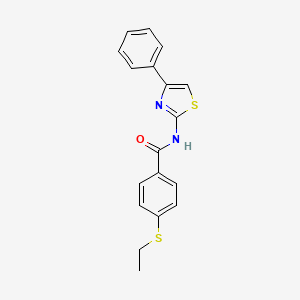

![molecular formula C20H14FN3O2S B2527066 N-(2-氟苯基)-2-(4-氧代-7-苯基噻吩并[3,2-d]嘧啶-3(4H)-基)乙酰胺 CAS No. 1105235-24-2](/img/structure/B2527066.png)

N-(2-氟苯基)-2-(4-氧代-7-苯基噻吩并[3,2-d]嘧啶-3(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves starting materials such as substituted phenols or anilines, which undergo various chemical transformations to introduce the desired functional groups. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves binding studies and the exploration of substituent variability at the 3-position of the acetamide moiety . Similarly, novel acetamides have been synthesized using 3-fluoro-4-cyanophenol as a primary compound, with their structures confirmed by techniques like NMR and IR spectroscopy . These methods could potentially be adapted for the synthesis of "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and sometimes mass spectrometry or elemental analysis. For example, the novel compounds in the provided papers were identified and confirmed using IR and 1H NMR . These techniques would be essential in analyzing the molecular structure of the compound , ensuring the correct placement of substituents and the integrity of the thienopyrimidin moiety.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often as ligands or intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used as a site-selective electrophilic fluorinating agent, demonstrating the potential reactivity of acetamide derivatives in electrophilic substitution reactions . This suggests that "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" could also exhibit interesting reactivity patterns, especially in the presence of fluorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, particularly fluorine, can significantly affect these properties. For example, the introduction of fluorine atoms has been shown to enhance the herbicidal activity of certain pyrimidinyl phenyl phenoxyacetamide derivatives . This indicates that the physical and chemical properties of "N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" would likely be influenced by its fluorine content and could be tailored for specific biological activities.

科学研究应用

药效团设计和激酶抑制

对具有与N-(2-氟苯基)-2-(4-氧代-7-苯基噻吩并[3,2-d]嘧啶-3(4H)-基)乙酰胺相似结构的化合物的研究通常集中在激酶抑制的药效团设计上。例如,已检查具有嘧啶支架的化合物的抑制p38丝裂原活化蛋白(MAP)激酶的能力,该激酶在炎症过程中起着至关重要的作用。这些抑制剂可以选择性地结合到激酶的ATP口袋,证明了开发选择性和有效治疗剂的潜力(Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011)。

氟化嘧啶在癌症治疗中的应用

氟化嘧啶是一类特定的化合物,给定的化合物理论上可能属于该类,因为它具有嘧啶核心和氟化,在癌症治疗中具有重要意义。这些化合物,如5-氟尿嘧啶,证明了氟化在调节嘧啶类似物的生物活性中的作用,为其在个性化医疗中的应用提供了见解。合成、作用机制以及靶向RNA和DNA修饰酶的潜力是积极研究的领域(Gmeiner, W., 2020)。

光电材料

具有嘧啶和噻吩并[3,2-d]嘧啶支架的化合物因其在光电材料中的应用而被探索。它们通过喹唑啉和嘧啶衍生物的合成证明了其并入π-扩展共轭体系,为发光材料、光电转换元件和有机发光二极管(OLED)的开发显示出了前景。这些材料受益于嘧啶环及其衍生物赋予的独特电子特性(Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018)。

属性

IUPAC Name |

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-15-8-4-5-9-16(15)23-17(25)10-24-12-22-18-14(11-27-19(18)20(24)26)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBNICXFGDVUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

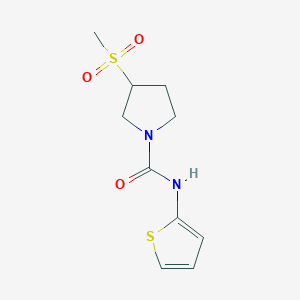

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2526984.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)

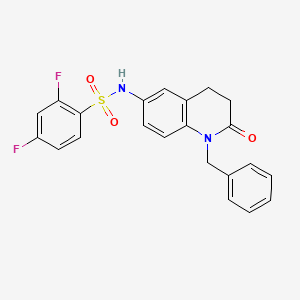

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)

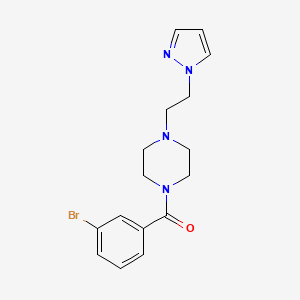

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)

![1-[2-(2,6-Dimethylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2527000.png)

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)